2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2/c14-12-9(7-18)4-5-11(19-12)8-2-1-3-10(6-8)13(15,16)17/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJTUYYTVBAZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS: 386704-06-9)
- Molecular Formula : C₇H₂ClF₃N₂
- Molecular Weight : 206.55 g/mol
- Key Differences : Lacks the phenyl ring, with -CF₃ directly attached to the pyridine.
- Applications : Intermediate in kinase inhibitor synthesis .
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile (CAS: 1319804-30-2)
- Molecular Formula : C₇HCl₂F₃N₂
- Molecular Weight : 241.00 g/mol
- Key Differences : Additional chlorine at position 5; higher halogen content increases reactivity.
- Applications: Potential herbicide precursor .
6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS: 401590-41-8)
Variations in the Aryl Group
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile (CAS: 306977-91-3)
- Molecular Formula : C₁₃H₉ClN₂O
- Molecular Weight : 244.68 g/mol
- Key Differences : Methoxy (-OCH₃) replaces -CF₃; electron-donating group reduces stability.
- Applications : Less lipophilic than the target compound, suited for polar environments .
2-Chloro-6-phenylnicotinonitrile (CAS: 43083-14-3)
- Molecular Formula : C₁₂H₇ClN₂
- Molecular Weight : 214.65 g/mol
- Key Differences : Simple phenyl group without -CF₃; lower molecular weight and lipophilicity.
- Applications : Base structure for SAR studies in drug discovery .
2-Chloro-6-(4-fluorophenyl)nicotinonitrile (CAS: 31776-83-7)
Comparative Analysis Table
Research Findings and Trends
- Electron-Withdrawing Effects : The -CF₃ group in the target compound increases resistance to oxidative metabolism compared to methoxy or phenyl analogs .
- Positional Isomerism : Moving -CF₃ from the phenyl (target) to the pyridine (CAS: 386704-06-9) significantly alters electronic distribution, impacting binding to biological targets like kinases .
- Agrochemical Potential: Chloro-trifluoromethyl pyridines (e.g., CAS: 1319804-30-2) show herbicidal activity, but phenyl-substituted analogs like the target compound are more explored in pharmaceuticals .
Biological Activity
2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile (CAS No. 140692-92-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a chlorine substituent and a trifluoromethyl-phenyl group, contributing to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of ion channels and receptors.
- TRPV1 Antagonism : The compound has been studied for its antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception. In a study, it was shown to inhibit capsaicin-induced responses, suggesting its utility as an analgesic agent .
- Kinase Inhibition : It has also been investigated for its inhibitory effects on various kinases, which are critical in cancer signaling pathways. Preliminary data indicate that it may exhibit activity against c-KIT kinase, relevant in gastrointestinal stromal tumors .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound.
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Analgesic Properties : In a neuropathic pain model, this compound demonstrated significant analgesic effects, outperforming other known TRPV1 antagonists with minimal side effects .
- Cancer Therapeutics : The compound has shown promise as an inhibitor of c-KIT kinase, particularly in resistant cancer cell lines. Its pharmacokinetic profile suggests good absorption and distribution in vivo, making it a candidate for further development in cancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the trifluoromethyl group and the position of the chlorine atom significantly affect the binding affinity and biological activity of the compound. For instance:
- Trifluoromethyl Group : Enhances lipophilicity and receptor binding.
- Chlorine Positioning : Critical for maintaining the structural integrity necessary for receptor interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
